2-Chloro-2,3-dihydro-1H-benzimidazole
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Overview
Description
2-Chloro-2,3-dihydro-1H-benzimidazole is a heterocyclic organic compound that features a benzene ring fused with an imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse range of biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3-dihydro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . Another common method is the reaction of o-phenylenediamine with aldehydes, followed by oxidation . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alkyl halides to form alkylated derivatives.
Oxidation Reactions: It can be oxidized to form corresponding oxides.
Reduction Reactions: It can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like dimethyl sulfate or diethyl sulfate are commonly used.
Oxidation: Oxidizing agents such as bromine are used.
Reduction: Reducing agents like hydrogen in the presence of a catalyst are employed.
Major Products
Substitution: 1-methyl-2-chlorobenzimidazole, 1-ethyl-2-chlorobenzimidazole.
Oxidation: 2-chloro-4,5,6,7-tetrabromobenzimidazole.
Reduction: Corresponding amines.
Scientific Research Applications
2-Chloro-2,3-dihydro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It binds to enzymes and proteins, altering their function and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Chloro-2,3-dihydro-1H-benzimidazole is unique due to its specific chemical structure and properties. Similar compounds include:
Benzimidazole: Known for its broad range of biological activities.
2-Chlorobenzimidazole: Shares similar chemical properties but differs in its specific applications.
Pyrimido[1,2-a]benzimidazoles: Known for their antiviral and antibacterial properties.
These compounds share some similarities but also have distinct differences that make this compound unique in its applications and properties .
Properties
CAS No. |
85354-90-1 |
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Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
2-chloro-2,3-dihydro-1H-benzimidazole |
InChI |
InChI=1S/C7H7ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4,7,9-10H |
InChI Key |
XMSPZKBSXKZZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(N2)Cl |
Origin of Product |
United States |
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